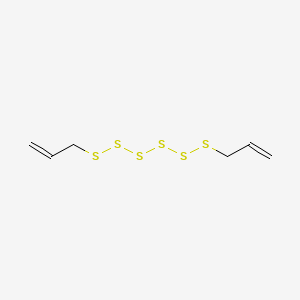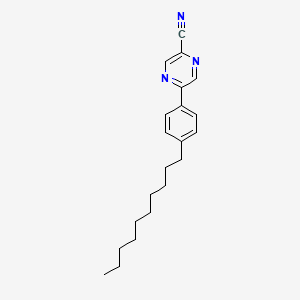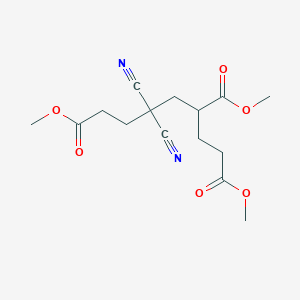![molecular formula C16H13BrN4O2S B14268344 2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid CAS No. 130689-28-0](/img/structure/B14268344.png)
2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid is a complex organic compound that features a benzothiazole moiety linked to a benzoic acid derivative through a diazenyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid typically involves a multi-step process. One common method includes:
Diazo Coupling Reaction: This involves the reaction of 5-bromo-1,3-benzothiazole-2-amine with nitrous acid to form the corresponding diazonium salt.
Coupling with Dimethylaminobenzoic Acid: The diazonium salt is then coupled with 5-(dimethylamino)benzoic acid under basic conditions to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction time .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: The azo group can be reduced to form the corresponding amines.
Substitution: The bromine atom on the benzothiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzothiazole derivatives.
科学的研究の応用
2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent due to its benzothiazole moiety.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its potential use in organic electronics and as a dye due to its azo linkage.
作用機序
The mechanism of action of 2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid largely depends on its application:
Anti-tubercular Activity: It targets the enzyme DprE1 in Mycobacterium tuberculosis, inhibiting its function and thereby exerting its anti-tubercular effects.
Dye Properties: The azo linkage allows for strong absorption in the visible region, making it useful as a dye.
類似化合物との比較
Similar Compounds
- 2-[(E)-(5-Chloro-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid
- 2-[(E)-(5-Methyl-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid
Uniqueness
- Bromine Substitution : The presence of a bromine atom in 2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid can lead to unique reactivity patterns compared to its chloro and methyl analogs.
- Azo Linkage : The azo linkage provides distinct electronic properties, making it suitable for specific applications in dyes and organic electronics.
特性
CAS番号 |
130689-28-0 |
|---|---|
分子式 |
C16H13BrN4O2S |
分子量 |
405.3 g/mol |
IUPAC名 |
2-[(5-bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid |
InChI |
InChI=1S/C16H13BrN4O2S/c1-21(2)10-4-5-12(11(8-10)15(22)23)19-20-16-18-13-7-9(17)3-6-14(13)24-16/h3-8H,1-2H3,(H,22,23) |
InChIキー |
BRONXCTZNQPCMT-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC(=C(C=C1)N=NC2=NC3=C(S2)C=CC(=C3)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


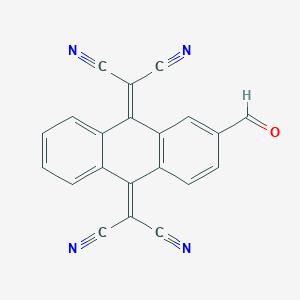
![{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine](/img/structure/B14268266.png)
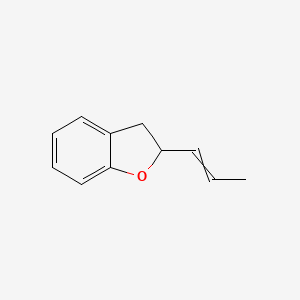
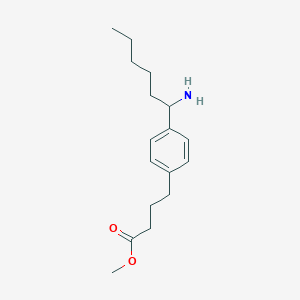
![N,N-Dimethyl-4-[(E)-(4-octylphenyl)diazenyl]aniline](/img/structure/B14268283.png)
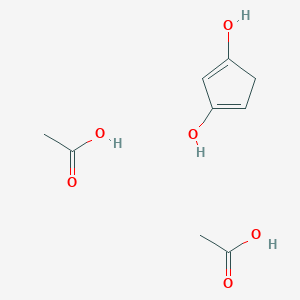

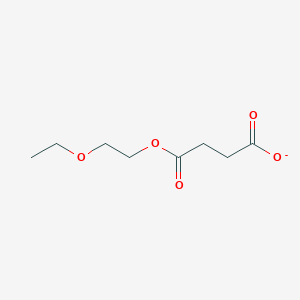
![Acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B14268322.png)
